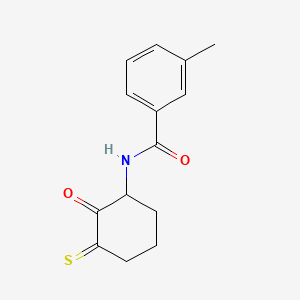
5-Bromo-N-(dicyclopropylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C13H15BrN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a bromine atom at the 5-position and a dicyclopropylmethyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the dicyclopropylmethyl group. One common method involves the following steps:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated nicotinamide is then reacted with dicyclopropylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(dicyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products may include oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring or the amide group.
Applications De Recherche Scientifique
5-Bromo-N-(dicyclopropylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dicyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The nicotinamide ring can participate in redox reactions, influencing cellular processes such as DNA repair or energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-propylnicotinamide: Similar structure but with a propyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-cyclohexylnicotinamide: Similar structure but with a cyclohexyl group instead of the dicyclopropylmethyl group.
Uniqueness
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H15BrN2O |
|---|---|
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
5-bromo-N-(dicyclopropylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17) |
Clé InChI |
GPLAVSVVPDXJPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


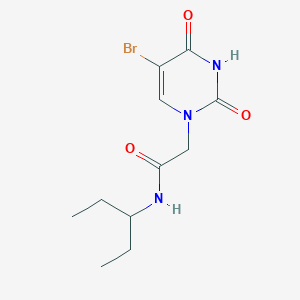
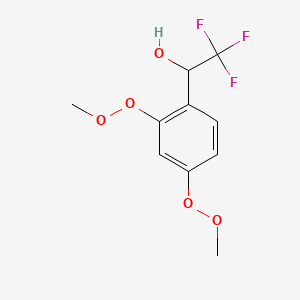
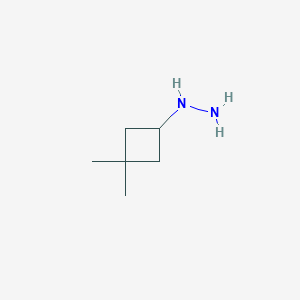
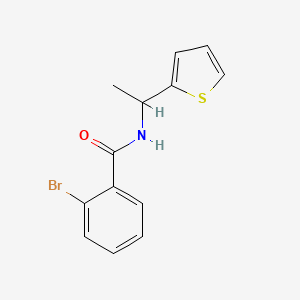
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)

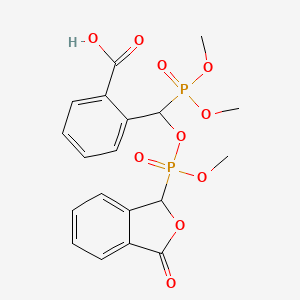
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)

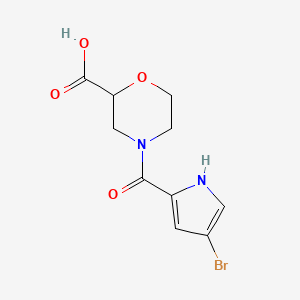
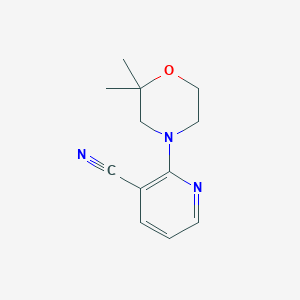
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)
